molecular formula C10H14FO3P B13692135 Diethyl (2-fluorophenyl)phosphonate

Diethyl (2-fluorophenyl)phosphonate

Cat. No.: B13692135
M. Wt: 232.19 g/mol
InChI Key: GFWSJHRIKWJUJQ-UHFFFAOYSA-N
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Description

Diethyl (2-fluorophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OEt)₂) attached to a 2-fluorophenyl ring. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom at the ortho position of the aromatic ring. Its synthesis often involves multi-step reactions, such as Grignard reactions, Curtius rearrangements, or nucleophilic additions, as demonstrated in the preparation of carbon-14 labeled derivatives for metabolic studies .

Properties

Molecular Formula

C10H14FO3P

Molecular Weight

232.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-fluorobenzene

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

GFWSJHRIKWJUJQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1F)OCC

Origin of Product

United States

Preparation Methods

Photoredox-Catalyzed One-Pot Synthesis via Aryldiazonium Salts

A notable modern method for synthesizing diethyl arylphosphonates, including this compound, involves a photoredox-catalyzed one-pot reaction using aryldiazonium salts generated in situ from the corresponding anilines.

Procedure Overview:

  • Step 1: Formation of aryldiazonium salt from 2-fluoroaniline using tert-butyl nitrite and boron trifluoride diethyl etherate (BF3·OEt2) in anhydrous tetrahydrofuran (THF) at low temperature (-15 °C to 0 °C).
  • Step 2: Addition of diethyl phosphite along with a gold(I) catalyst (triphenylphosphine gold chloride, Ph3PAuCl) and a ruthenium-based photoredox catalyst (tris(bipyridine)ruthenium(II) hexafluorophosphate, Ru(bpy)3(PF6)2) in a solvent mixture of acetonitrile and ethanol (4:1).
  • Step 3: The reaction mixture is degassed by freeze-pump-thaw cycles and irradiated with visible light (26 W household lamp) at room temperature for approximately 4 hours.
  • Step 4: Workup involves quenching with water and aqueous potassium carbonate, extraction with dichloromethane, drying, filtration, concentration, and purification by silica gel column chromatography using n-hexane and ethyl acetate.

Key Results:

  • This method yields diethyl (4-fluorophenyl)phosphonate in approximately 69% yield, which is expected to be similar for the 2-fluoro isomer with appropriate adjustments.
  • The reaction proceeds under mild conditions, is operationally simple, and avoids harsh reagents.
  • The photoredox catalysis enables selective formation of the C–P bond via radical intermediates generated from aryldiazonium salts.

Reaction Scheme Summary:

$$
\text{2-Fluoroaniline} \xrightarrow[\text{tBuONO, BF}3\cdot\text{OEt}2]{-15^\circ C \to RT} \text{2-Fluorophenyldiazonium salt} \xrightarrow[\text{Ph}3\text{PAuCl}, \text{Ru(bpy)}3(\text{PF}6)2, \text{light}]{\text{diethyl phosphite}} \text{this compound}
$$

This method is adapted from a detailed study by the Royal Society of Chemistry, which demonstrated the synthesis of various diethyl arylphosphonates by this photoredox approach.

Michaelis–Arbuzov Reaction Using Microwave-Assisted Synthesis

The classical Michaelis–Arbuzov reaction involves the nucleophilic substitution of alkyl halides by trialkyl phosphites to form dialkyl phosphonates. This method can be adapted for haloaryl compounds to prepare this compound derivatives, although the direct haloaryl substrates may require special conditions.

Key Aspects:

  • Reactants: Triethyl phosphite and 2-fluorobromobenzene or 2-fluorochlorobenzene analogs.
  • Conditions: Microwave-assisted heating at elevated temperatures (up to 190 °C) for short durations (30–160 minutes).
  • Solvent: Often solvent-free or with acetonitrile for flow reactions.
  • Purification: Vacuum distillation or column chromatography.

Research Findings:

  • Microwave-assisted Michaelis–Arbuzov reactions improve yield and purity compared to conventional heating.
  • Excess haloalkane improves conversion; however, stoichiometric ratios can be optimized for cost-efficiency.
  • Certain solvents (THF, diglyme) hinder the reaction, while acetonitrile and dimethylformamide have minor effects.
  • Aromatic solvents strongly inhibit the reaction.

Though most studies focus on alkyl haloalkylphosphonates, the methodology provides a foundation for synthesizing aryl phosphonates like this compound under optimized conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Photoredox-catalyzed one-pot synthesis 2-Fluoroaniline, tert-butyl nitrite, BF3·OEt2, Ph3PAuCl, Ru(bpy)3(PF6)2, diethyl phosphite -15 °C to RT, visible light, 4 h ~69 (4-fluoro isomer) Mild, selective, operationally simple Requires photoredox catalysts and light source
Nickel-catalyzed Suzuki–Miyaura coupling 2-Fluorophenylboronic acid, NiSO4·6H2O, K3PO4, diethyl phosphonate 120 °C, aqueous, 1 h High (reported for analogs) Green chemistry, aqueous medium Requires boronic acid precursor, high temp
Microwave-assisted Michaelis–Arbuzov Triethyl phosphite, 2-fluorobromo/chlorobenzene Microwave heating, 150–190 °C, 30–160 min 63–89 (alkyl analogs) Fast, high yield, scalable May require haloaryl halides, possible side reactions

Summary and Recommendations

  • The photoredox-catalyzed one-pot synthesis using aryldiazonium salts is currently the most versatile and mild method for preparing this compound, offering good yields and operational simplicity under visible light irradiation.
  • The nickel-catalyzed Suzuki–Miyaura coupling in water presents a green alternative, especially suitable if arylboronic acid precursors are readily available, though it requires elevated temperatures.
  • The microwave-assisted Michaelis–Arbuzov reaction remains a classical and efficient route for dialkyl phosphonates and can be adapted to aryl phosphonates with careful optimization of substrate and conditions.

For large-scale or industrial synthesis, microwave-assisted methods and flow chemistry adaptations provide scalability and high purity. For laboratory-scale synthesis and functional group tolerance, photoredox catalysis offers a modern and selective approach.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (2-fluorophenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural differences and substituent effects among diethyl arylphosphonates:

Compound Name Substituent Position & Group Molecular Formula Key Electronic Effects
Diethyl (2-fluorophenyl)phosphonate 2-F on phenyl C₁₀H₁₄FO₃P Strong electron-withdrawing (-I effect)
Diethyl (4-formylphenyl)phosphonate 4-CHO on phenyl C₁₁H₁₅O₄P Electron-withdrawing (via carbonyl)
Diethyl (2-ethylphenyl)phosphonate 2-CH₂CH₃ on phenyl C₁₂H₁₉O₃P Electron-donating (+I effect)
Diethyl (2-nitrophenyl)phosphonate 2-NO₂ on phenyl C₁₀H₁₄NO₅P Strong electron-withdrawing (-I, -M effects)

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl and 4-formylphenyl derivatives exhibit enhanced electrophilicity at the phosphorus center due to EWGs, facilitating nucleophilic substitution or addition reactions. In contrast, the 2-ethylphenyl derivative’s electron-donating group reduces reactivity toward electrophiles .
Physical and Spectral Properties
  • NMR Data :
    • This compound : Expected ³¹P NMR shift near δ 20–25 ppm (similar to Diethyl (2-ethylphenyl)phosphonate at δ 25.3 ppm) .
    • Diethyl (2-nitrophenyl)phosphonate : Distinctive ¹H NMR signals for nitro groups (δ 8.0–8.5 ppm) and phosphorus coupling (J = 7–10 Hz) .
  • Thermal Stability : Fluorinated phosphonates generally exhibit higher thermal stability than alkyl-substituted analogs, making them suitable for high-temperature applications .

Biological Activity

Diethyl (2-fluorophenyl)phosphonate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's properties and applications.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which allows it to mimic phosphate esters. This structural similarity enables it to interact with various biological targets, particularly enzymes that utilize phosphate substrates. The presence of the fluorine atom enhances its lipophilicity and stability, making it a valuable candidate for further biological evaluations.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Inhibition Studies : Research indicates that compounds similar to this compound can inhibit enzymes such as alkaline phosphatase (ALP), which is crucial for tumor growth and metastasis. For instance, a related compound exhibited an IC50 value of 0.420 ± 0.012 μM against HCT116 tumor cells, comparable to doxorubicin .
  • Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5). The percentage inhibition values ranged from 81% to over 90% across different cell lines .
Cell Line % Inhibition
MDA-MB-468 (Breast)84.83%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%

Mechanistic Insights

The mechanism underlying the anticancer activity of this compound involves its ability to bind to and inhibit specific proteins associated with cancer progression:

  • Topoisomerase I Inhibition : Similar compounds have been shown to modulate Topoisomerase I activity, a critical enzyme for DNA replication in cancer cells. By inhibiting this enzyme, this compound could potentially induce apoptosis in cancerous cells .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound derivatives and target proteins involved in cancer pathways, supporting experimental findings on their biological efficacy .

Case Studies

  • Synthesis and Evaluation : A series of phosphonates, including this compound, were synthesized using a straightforward multicomponent reaction method. These compounds were evaluated for their antiproliferative effects against various human cancer cell lines with promising results .
  • Comparative Analysis : In comparative studies with established anticancer agents like doxorubicin, this compound derivatives displayed comparable or superior efficacy, particularly in inhibiting cell growth in resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl (2-fluorophenyl)phosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2-fluorophenyl halide (e.g., bromide or iodide) in the presence of a base (e.g., NaH or K₂CO₃) under mild conditions (40–60°C). Alternative methods include transition-metal-free aryl halide activation using visible light or base-promoted systems, which avoid heavy metal catalysts and enhance sustainability . For radiochemical applications, Grignard reactions followed by Curtius rearrangement and nucleophilic addition have been employed to incorporate carbon-14 labels, achieving high specific activity (e.g., 53.6 mCi/mmol) . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :
  • ¹H/³¹P NMR : The ³¹P NMR signal typically appears at δ 18–22 ppm for phosphonate esters, while the ¹H NMR spectrum shows distinct splitting patterns for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and aromatic protons (δ 6.8–7.6 ppm for fluorophenyl) .
  • IR Spectroscopy : Strong P=O stretching vibrations at 1250–1280 cm⁻¹ and P-O-C absorptions near 1020–1050 cm⁻¹ are diagnostic .
  • X-ray Diffraction : For crystalline samples, X-ray analysis resolves bond angles (e.g., P=O bond ~1.48 Å) and torsional deviations (e.g., nitro/fluorophenyl groups twisted ~30° from planar) .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Methodological Answer :
  • Risk Assessment : Conduct a pre-experiment hazard analysis for reagents (e.g., aryl halides, bases) and byproducts (e.g., H₂ gas). Use fume hoods and explosion-proof equipment .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor for discoloration or precipitate formation, which indicates degradation .

Advanced Research Questions

Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?

  • Methodological Answer : Contradictions often arise from impurities or isomeric byproducts. Strategies include:
  • GC-MS with Retention Time Cross-Validation : Compare retention times with authentic standards (e.g., diethyl phosphonate elutes at ~4.05 min under 4 cm Hg pressure) .
  • Combined NMR/IR Analysis : Use ¹H decoupling in ³¹P NMR to eliminate splitting artifacts. Confirm functional groups via IR’s P=O/P-O-C bands .
  • Distillation/Purification : Separate phosphonate fractions via vacuum distillation (e.g., 94–95°C at 21 mmHg) or column chromatography (silica gel, ethyl acetate/petroleum ether) .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties, and how does the 2-fluorophenyl group modulate activity?

  • Methodological Answer : The phosphonate group acts as a phosphate mimic , competitively inhibiting enzymes like phosphatases or lyases. The 2-fluorophenyl substituent enhances binding via:
  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at the phosphorus center, strengthening interactions with catalytic residues .
  • Steric Effects : The ortho-fluorine restricts rotational freedom, optimizing alignment with hydrophobic enzyme pockets.
    In vitro assays (e.g., Michaelis-Menten kinetics) using fluorogenic substrates can quantify inhibition constants (Kᵢ) .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

  • Methodological Answer : A comparative analysis of analogs reveals:
CompoundSubstituentKey Differences
Diethyl (2-cyanophenyl)phosphonate–CNHigher polarity; participates in nucleophilic addition
Diethyl (4-chlorobenzyl)phosphonate–ClReduced hydrolytic stability; weaker enzyme binding
Diethyl (2-nitrophenyl)phosphonate–NO₂Enhanced redox activity; forms hydrogen-bonded dimers
The 2-fluorophenyl derivative balances lipophilicity and electronic effects, making it ideal for in vivo tracer studies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., diarylphosphonate formation) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and enhances selectivity .
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Tables for Key Data

Q. Table 1. Synthetic Methods Comparison

MethodConditionsYield (%)Purity (%)Reference
Michaelis-ArbuzovNaH, THF, 60°C78>95
Carbon-14 LabelingGrignard, ¹⁴CO₂6598 (HPLC)
Visible-Light ActivationKOtBu, DMSO, 450 nm82>90

Q. Table 2. Spectral Reference Data

TechniqueKey PeaksSignificance

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